4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F4N4O3S and its molecular weight is 422.4. The purity is usually 95%.
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Biological Activity
4-Ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential applications as an antibiotic and anti-inflammatory agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is complex, reflecting its intricate structure. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H22F4N4O2S |
Molecular Weight | 404.45 g/mol |
CAS Number | 922050-70-2 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects that can be leveraged for antibiotic development .
Antimicrobial Properties
Research has demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial and antifungal activity. In particular:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it possesses moderate antibacterial properties comparable to established antibiotics .
- Antifungal Activity : Preliminary studies suggest that the compound also exhibits antifungal activity against strains like Candida albicans, with minimum inhibitory concentrations (MICs) ranging between 12.5 to 25 µg/mL .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute inflammatory response .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its derivatives:
- In Vitro Studies : A series of experiments tested the compound against various pathogenic bacteria and fungi. Results indicated significant growth inhibition at specific concentrations, supporting its potential as a therapeutic agent.
- Molecular Docking Studies : Computational studies have been conducted to predict interactions between the compound and target enzymes. These studies suggest strong binding affinities to dihydropteroate synthase, corroborating its proposed mechanism of action .
- Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency. This highlights the importance of structural optimization in drug design .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N4O3S/c1-2-27-13-5-4-11(7-12(13)17)28(25,26)21-8-15-23-22-14-6-3-10(9-24(14)15)16(18,19)20/h4-5,7,10,21H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKXRQHFYPNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.